2-Picolineborane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

One-Pot Reductive Amination

One of the primary applications of Borane-2-picoline complex lies in its ability to perform reductive amination reactions. This transformation is crucial for synthesizing amines, essential functional groups in numerous pharmaceuticals and bioactive molecules.

Compared to other commonly used reducing agents in reductive amination, Borane-2-picoline complex offers several benefits:

- Efficient: It facilitates one-pot reactions, simplifying the process and reducing reaction times.

- Broad Substrate Scope: The complex effectively reacts with various aldehydes and ketones, enabling the synthesis of a diverse range of amines.

- Solvent Flexibility: Reactions can be performed in methanol, water, or even solvent-free conditions, offering adaptability based on specific needs.

This flexibility is particularly advantageous for water-soluble amines, which often pose challenges with traditional reducing agents. Additionally, the complex can be used for selected secondary amines with good yields.

Other Potential Applications

Beyond reductive amination, research suggests Borane-2-picoline complex may hold promise in other areas:

- Synthesis of alkoxyamine derivatives: This application involves the reduction of oxime ethers.

- Trifluoromethylated amino compound synthesis: The complex may be used in the formation of these valuable compounds, often employed in medicinal chemistry.

- Alternative reagent exploration: Researchers are investigating its potential as a substitute for other reagents in various reactions, potentially offering improved efficiencies or greener alternatives.

2-Picolineborane is a chemical compound with the formula C₆H₈BN, recognized for its utility as a reducing agent in organic synthesis. It appears as a stable white crystalline solid, melting between 45-47 degrees Celsius, and is characterized by its mild reducing properties and selectivity for imine reductions. This compound is particularly notable for its ability to facilitate reductive amination reactions without requiring anhydrous conditions, making it an attractive alternative to more hazardous reducing agents like sodium cyanoborohydride .

2-Picolineborane functions primarily as a reducing agent in various organic reactions, particularly in the reductive amination of carbonyl compounds. The compound reacts with aldehydes and ketones to form amines through a two-step process: first forming an imine intermediate, which is subsequently reduced to the corresponding amine. This reaction can occur in various solvents, including methanol and water, and even under solvent-free conditions .

The general reaction scheme can be depicted as follows:

- Formation of imine:

- Reduction of imine:

While specific biological activities of 2-picolineborane have not been extensively documented, its non-toxic nature positions it as a safer alternative in chemical processes that may involve biological systems. The compound's mild reactivity suggests potential applications in pharmaceuticals where minimizing toxicity is crucial .

Synthesis of 2-picolineborane can be achieved through several methods, including:

- Reaction of 2-Methylpyridine with Borane: This method typically involves treating 2-methylpyridine with borane gas or borane complexes under controlled conditions.

- Use of Sodium Mono-acyloxyborohydrides: A more scalable approach involves reacting sodium mono-acyloxyborohydrides with 2-methylpyridine, providing a safe and efficient synthesis route .

- Direct Boronation: Another method includes the direct boronation of 2-methylpyridine using boron reagents in the presence of solvents like tetrahydrofuran or dichloromethane.

2-Picolineborane has found numerous applications in organic chemistry:

- Reductive Amination: Its primary use is as a reducing agent for the reductive amination of aldehydes and ketones.

- Synthesis of Pharmaceuticals: It is utilized in synthesizing various pharmaceutical intermediates due to its mild reactivity and selectivity.

- Green Chemistry: The ability to perform reactions in water or solvent-free conditions aligns with principles of green chemistry, minimizing environmental impact .

Interaction studies involving 2-picolineborane primarily focus on its reactivity with different substrates during reductive amination. The compound's compatibility with various solvents allows for flexible reaction conditions, which can enhance yields and selectivity in synthetic pathways .

Furthermore, studies have demonstrated that 2-picolineborane can effectively reduce bisulfite addition compounds under aqueous micellar catalysis conditions, showcasing its versatility as a reducing agent .

Several compounds exhibit similarities to 2-picolineborane, particularly within the category of pyridine boranes. Below is a comparison highlighting their unique characteristics:

| Compound Name | Formula | Stability | Toxicity | Reductive Ability |

|---|---|---|---|---|

| 2-Picolineborane | C₆H₈BN | Stable solid | Non-toxic | Excellent for reductive amination |

| Pyridine Borane | C₅H₅BN | Unstable; decomposes at low temperatures | Toxic | Less selective; requires anhydrous conditions |

| Sodium Cyanoborohydride | C₂H₆BNaN₃ | Stable solid | Highly toxic | Strong reducing agent but generates toxic by-products |

| α-Picolineborane | C₆H₈BN | Stable solid | Non-toxic | Similar applications but slightly less selective than 2-picolineborane |

Uniqueness of 2-Picolineborane: Its stability under various conditions and non-toxic profile make it particularly valuable compared to other similar compounds that may pose health risks or require stringent handling protocols.

Molecular Structure and Bonding Characteristics

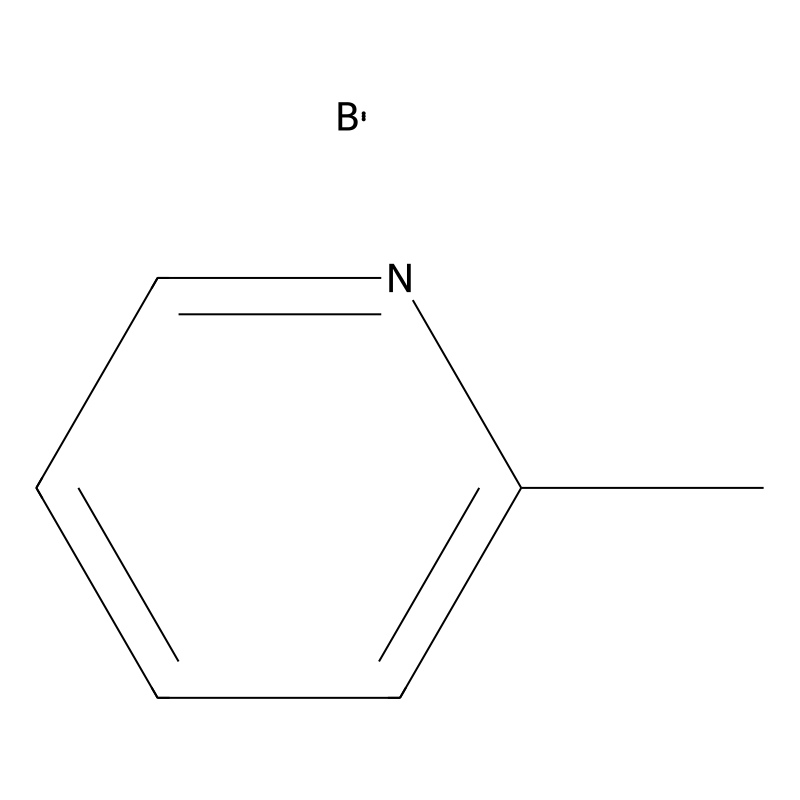

2-Picolineborane, with the molecular formula C₆H₁₀BN, represents a Lewis acid-base adduct formed between 2-picoline (2-methylpyridine) and borane (BH₃) [1] [2]. The compound exhibits a distinctive molecular architecture characterized by a dative coordinate bond between the nitrogen atom of the pyridine ring and the boron center [3].

The structural foundation of 2-picolineborane involves the donation of the nitrogen lone pair electrons from the 2-methylpyridine moiety to the electron-deficient boron atom, forming a stable complex [3]. Quantum chemical calculations reveal that the boron-nitrogen bond length measures approximately 1.615 Angstroms, which aligns with previously reported values for similar pyridine-borane complexes [3]. This bond distance reflects the strength of the dative interaction and the degree of electron density transfer from the nitrogen donor to the boron acceptor [3].

The molecular geometry around the boron center adopts a tetrahedral configuration, with three boron-hydrogen bonds and one boron-nitrogen coordinate bond [3]. Upon complex formation, the pyridine ring undergoes subtle structural modifications, including elongation of the N-C1 and C5-N bonds by approximately 0.006 Angstroms and shortening of the C1-C2 and C4-C5 bonds by 0.007 Angstroms [3]. These geometric changes indicate electronic redistribution within the pyridine system following coordination [3].

The compound exists as a white crystalline solid under standard conditions, with the borane unit stabilized through coordination to the pyridine nitrogen [4] [5]. The formation of this complex significantly enhances the stability of the otherwise reactive borane moiety, making 2-picolineborane a practical and handleable reducing agent [6] [7].

Physical Properties (Melting Point, Density, Solubility)

The physical properties of 2-picolineborane reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point range of 44-48 degrees Celsius, with slight variations reported across different sources [4] [5] [8]. This relatively low melting point is consistent with the molecular nature of the compound and its crystalline packing arrangements [5].

Table 1: Physical Properties of 2-Picolineborane

| Property | Value | Temperature/Conditions |

|---|---|---|

| Molecular Weight | 106.96 g/mol | - |

| Melting Point | 44-48°C | Atmospheric pressure |

| Density | 1.297 g/mL | 25°C |

| Flash Point | 100°C (212°F) | Atmospheric pressure |

| Appearance | White crystalline powder | Room temperature |

The density of 2-picolineborane measures 1.297 grams per milliliter at 25 degrees Celsius, indicating a relatively compact molecular packing in the solid state [4] [8]. This density value reflects the presence of both the aromatic pyridine ring and the borane moiety within the molecular structure [4].

Solubility characteristics of 2-picolineborane vary significantly depending on the solvent system [4] [8]. The compound demonstrates excellent solubility in polar aprotic solvents, including methanol, tetrahydrofuran, diglyme, and benzene [4] [8]. This high solubility in organic solvents facilitates its use in various synthetic applications and reactions [7] [9].

In contrast, 2-picolineborane exhibits limited solubility in water and cyclohexane, showing only slight dissolution in these media [4] [8]. The compound displays sparingly soluble behavior in dichloromethane and slight solubility in ethyl acetate [4] [8]. These solubility patterns reflect the polar nature of the boron-nitrogen coordinate bond combined with the aromatic character of the pyridine ring system [4].

Stability Under Ambient and Extreme Conditions

2-Picolineborane demonstrates remarkable stability under ambient storage conditions, representing a significant advantage over other borane complexes [6] [7]. The compound can be stored for extended periods without detectable decomposition when maintained under appropriate conditions [6] [10]. This stability stems from the strong coordinate bond between the pyridine nitrogen and borane, which effectively stabilizes the otherwise reactive borane moiety [7].

Under standard atmospheric conditions, 2-picolineborane maintains its structural integrity and reducing properties [6]. However, the compound exhibits moisture sensitivity and requires protection from humid environments [4] [8] [11]. Storage under inert gas atmospheres, such as nitrogen or argon, is recommended to prevent degradation and maintain chemical purity [11].

Table 2: Stability Characteristics Under Various Conditions

| Condition | Stability Behavior | Temperature Range |

|---|---|---|

| Ambient air (dry) | Stable for months | 20-25°C |

| Moisture exposure | Gradual decomposition | Variable |

| Inert atmosphere | Long-term stability | 2-8°C storage |

| Elevated temperature | Stable until decomposition | Up to 140-150°C |

| Thermal limit | Decomposition begins | Above 150°C |

Thermal stability studies reveal that 2-picolineborane remains stable at elevated temperatures up to approximately 140-150 degrees Celsius [6] [10]. Unlike pyridine-borane, which undergoes exothermic decomposition above 54 degrees Celsius, 2-picolineborane demonstrates superior thermal stability [10]. The melting point remains unchanged even after heating to temperatures above 150 degrees Celsius, indicating the absence of significant thermal decomposition within this range [6].

The enhanced stability of 2-picolineborane compared to other borane complexes makes it particularly suitable for applications requiring extended storage periods or elevated reaction temperatures [6] [7]. This stability advantage, combined with its reducing properties, positions 2-picolineborane as a preferred alternative to more hazardous reducing agents [7] [9].

Reactivity with Protic Solvents and Moisture

The reactivity profile of 2-picolineborane with protic solvents and moisture represents a critical aspect of its chemical behavior and practical applications [7] [9]. Unlike highly reactive borane complexes that decompose rapidly in protic media, 2-picolineborane exhibits controlled reactivity that enables its use in aqueous and alcoholic systems [7] [9].

In aqueous environments, 2-picolineborane demonstrates the ability to participate in reductive amination reactions, representing a significant advantage over traditional reducing agents [7] [9]. The compound maintains sufficient reactivity in water to effectively reduce imine intermediates while avoiding the rapid decomposition typically associated with borane complexes [7]. However, the poor solubility of 2-picolineborane in aqueous solutions can limit its effectiveness in purely aqueous systems [12].

Methanol serves as an excellent protic solvent for 2-picolineborane reactions [7] [9]. The compound exhibits good solubility and maintained reducing activity in methanolic solutions, making it particularly suitable for reductive amination processes [9]. The acetic acid-methanol system (10:1 ratio) has been specifically optimized for reductive amination reactions using 2-picolineborane [9] [10].

Table 3: Reactivity with Protic Solvents

| Solvent System | Reactivity Level | Application Suitability |

|---|---|---|

| Water | Moderate | Limited by solubility |

| Methanol | High | Excellent for reductive amination |

| Methanol-acetic acid | High | Optimized reaction conditions |

| Alcohols (general) | Good to excellent | Depends on specific alcohol |

| Humid air | Slow decomposition | Storage concern |

Moisture sensitivity represents a key limitation in the handling and storage of 2-picolineborane [4] [8] [11]. Exposure to atmospheric moisture leads to gradual hydrolysis and decomposition of the compound, necessitating careful storage under dry conditions [11]. The compound must be stored in sealed containers under inert gas atmospheres to prevent moisture-induced degradation [11].

Despite its moisture sensitivity, 2-picolineborane offers significant advantages over sodium cyanoborohydride in terms of toxicity and environmental impact [7] [9] [12]. The compound does not release toxic hydrogen cyanide upon contact with water, making it a safer alternative for laboratory and industrial applications [13]. This safety profile, combined with its effectiveness in protic solvents, positions 2-picolineborane as an environmentally friendly reducing agent for various synthetic applications [7] [9].

Salt Metathesis Method

The traditional synthesis of 2-picolineborane relies on the salt metathesis route, which involves the reaction between alkylammonium salts and sodium borohydride in organic solvents [1] [2]. This classical approach follows the general mechanism of amine-borane formation through metathesis between the quaternary ammonium salt and metal borohydrides, followed by dehydrogenation to yield the target amine-borane complex.

The traditional salt metathesis route typically employs tetrahydrofuran as the reaction medium, operating under anhydrous conditions at temperatures ranging from room temperature to reflux conditions [1]. The method generally achieves yields of 70-90% but suffers from significant limitations in terms of solubility and scalability [1] [2]. The poor solubility of inorganic salts in organic solvents creates stirring difficulties and leads to incomplete reactions, particularly problematic during scale-up operations.

Borane Displacement Reactions

Borane displacement represents an alternative traditional approach where pre-formed borane complexes undergo ligand exchange reactions [3]. This methodology relies on the relative binding affinities of different Lewis bases to the borane center, allowing for the displacement of weaker ligands by stronger ones. In the case of 2-picolineborane synthesis, this approach can involve the displacement of less tightly bound ligands such as tetrahydrofuran or dimethyl sulfide by 2-methylpyridine.

The displacement mechanism typically proceeds through a stepwise process where the incoming 2-methylpyridine ligand coordinates to the borane center, forming a transient intermediate before the weaker ligand dissociates [3]. This approach offers advantages in terms of milder reaction conditions but requires careful control of stoichiometry and reaction conditions to achieve optimal yields.

Scalable Green Synthesis Methods (Heterogeneous Dual-Solvent Systems)

Water-Promoted Open-Flask Synthesis

A significant advancement in 2-picolineborane synthesis was achieved through the development of water-promoted, open-flask methodology [1] [2]. This approach represents a paradigm shift from traditional anhydrous conditions, employing a heterogeneous system comprising sodium borohydride, sodium bicarbonate, water, and 2-methylpyridine in tetrahydrofuran.

The water-promoted synthesis operates through an in-situ generation mechanism where sodium bicarbonate and water generate carbonic acid, which subsequently protonates the amine to form the corresponding ammonium salt [1] [2]. This ammonium salt then undergoes metathesis with sodium borohydride, followed by dehydrogenation to yield 2-picolineborane. The method achieved 93% yield at 60 mmol scale, demonstrating excellent efficiency under mild conditions at room temperature [1] [2].

Heterogeneous Dual-Solvent System with Ethyl Acetate

The most significant breakthrough in green synthesis methodology was the development of heterogeneous dual-solvent systems substituting ethyl acetate for tetrahydrofuran [4] [5]. This innovative approach employs in-situ generated, transient sodium monohydroxyborohydride that readily reacts with 2-methylpyridine to form the amine-borane adduct in ethyl acetate at room temperature.

The dual-solvent system utilizes the aqueous portion to activate sodium borohydride while ethyl acetate serves as the organic phase for product formation and isolation [4] [5]. This methodology has been successfully demonstrated at 100 mmol scale for 2-picoline-borane synthesis and scaled up to 1.1 mole scale for pyridine-borane, achieving yields of 72-97% [4] [5]. The process represents the first successful replacement of hazardous tetrahydrofuran with environmentally benign ethyl acetate in amine-borane synthesis.

Carbon Dioxide Mediated Protocol

An emerging green synthesis approach employs carbon dioxide as an activating agent for sodium borohydride [6]. This methodology relies on the hydroboration of sodium borohydride by gaseous carbon dioxide, followed by nucleophilic attack by the amine to form the requisite borane-amine complex. The carbon dioxide mediated protocol has demonstrated yields of 73-99% for various amine-borane complexes, including 2-picolineborane, while offering advantages in terms of gas handling and process control [6].

Challenges in Industrial-Scale Production

Solubility and Mass Transfer Issues

The primary challenge in industrial-scale production of 2-picolineborane stems from the poor solubility of inorganic salts in organic solvents [1] [4]. This fundamental limitation creates significant stirring difficulties and leads to incomplete reactions, particularly problematic when scaling from laboratory to pilot and commercial scales. The heterogeneous nature of traditional reaction mixtures results in poor mass transfer, necessitating extended reaction times and often leading to variable yields.

Thermal Management and Stability

Thermal stability represents a critical challenge in industrial production, as traditional pyridine-borane complexes decompose above 54°C [7] [8]. This limitation severely restricts processing conditions and shelf-life considerations. The thermal decomposition of 2-picolineborane begins at approximately 186°C based on differential scanning calorimetry analysis, providing a wider operational window compared to pyridine-borane [7] [8].

Solvent and Environmental Considerations

The replacement of hazardous tetrahydrofuran with environmentally acceptable solvents represents a major industrial challenge [4] [5]. Tetrahydrofuran poses significant health and environmental risks, requiring specialized handling procedures and waste treatment systems. The development of ethyl acetate-based dual-solvent systems addresses these concerns while maintaining process efficiency [4] [5].

Product Isolation and Purification

Industrial-scale isolation of 2-picolineborane presents unique challenges due to the compound's moderate solubility in conventional extraction solvents [4]. Traditional batch extraction methods prove inefficient for large-scale operations, requiring enormous solvent volumes and extended processing times. The development of continuous liquid-liquid extraction techniques has emerged as a solution, demonstrated successfully for kilogram-scale synthesis operations [9].

Quality Control and Impurity Management

Scale-up operations frequently encounter increased impurity formation compared to laboratory-scale synthesis [9] [10]. The formation of various decomposition products and side-reaction impurities requires sophisticated purification strategies and analytical methods. High-performance liquid chromatography using highly basic mobile phases (pH 12.4) with ion pairing reagents has been developed for purity analysis of related borane complexes [10].

Purification and Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy

Comprehensive characterization of 2-picolineborane employs multi-nuclear NMR spectroscopy as the primary analytical tool [11]. Proton NMR analysis in deuterated chloroform reveals characteristic signals at 8.68 ppm (doublet) for the H-6 proton, 7.91-7.80 ppm (multiplet) for the H-4 proton, 7.47-7.37 ppm (multiplet) for the H-3 proton, 7.33 ppm for the H-5 proton, and 2.73 ppm (singlet) for the methyl group [11]. The borane protons appear as a broad quartet between 3.20-1.80 ppm, confirming coordination to the nitrogen center.

Boron-11 NMR spectroscopy provides definitive confirmation of borane coordination, with 2-picolineborane exhibiting a characteristic quartet at -14.22 ppm with a coupling constant of 98.3 Hz [11]. This chemical shift is diagnostic for nitrogen-coordinated borane complexes and distinguishes 2-picolineborane from other boron-containing species.

Carbon-13 NMR analysis reveals the aromatic carbon framework with signals at 156.9, 148.0, 139.3, 126.5, and 122.2 ppm for the pyridine ring carbons, while the methyl carbon appears at 22.4 ppm [11]. These assignments confirm the structural integrity of the 2-methylpyridine ligand upon borane coordination.

Infrared Spectroscopy

Infrared spectroscopy provides crucial information regarding boron-hydrogen bonding characteristics in 2-picolineborane [11]. The characteristic B-H stretching vibrations appear in the region of 2400-2200 cm⁻¹, confirming the presence of the borane moiety. Additional characteristic bands include C-H stretching vibrations around 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1500 cm⁻¹ region.

Thermal Analysis Techniques

Differential scanning calorimetry serves as a critical tool for assessing thermal stability and decomposition characteristics [7] [8]. 2-Picolineborane exhibits a melting point of 44-45°C with a DSC onset temperature of 186°C for thermal decomposition [7] [8]. This thermal stability profile represents a significant improvement over pyridine-borane, which decomposes above 54°C.

Thermogravimetric analysis coupled with mass spectrometry reveals the decomposition pathway, typically involving the sequential loss of hydrogen, followed by pyridine evolution and eventual formation of boron-containing residues [12]. The evolved gas analysis confirms the identity of decomposition products and provides insights into storage and handling requirements.

Chromatographic Purification Methods

High-performance liquid chromatography using specialized conditions has been developed for purity analysis and purification of borane complexes [10]. The methodology employs non-aqueous, aprotic diluents and reversed-phase separation using highly basic mobile phases (pH 12.4) with ion pairing reagents to stabilize the borane complex and achieve adequate separation.

Column chromatography purification of 2-picolineborane requires careful consideration of the compound's moisture sensitivity and potential for decomposition on silica gel [13]. Specialized techniques include impregnation of silica gel with boric acid to suppress over-adsorption and minimize compound loss during purification [14].

Physical Property Characterization

Complete characterization includes determination of key physical properties essential for industrial handling and processing [8]. 2-Picolineborane exhibits a density of 1.297 g/mL at 25°C and demonstrates excellent solubility in methanol, tetrahydrofuran, diglyme, and benzene, while showing limited solubility in water and cyclohexane [8]. The compound is moisture sensitive and requires storage under inert atmosphere at 2-8°C for optimal stability [8].

GHS Hazard Statements

H228 (64.84%): Flammable solid [Danger Flammable solids];

H261 (34.38%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H301 (64.84%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (64.84%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (35.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (34.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (64.84%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (34.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant